2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and sulfonyl chlorides. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or dimethylformamide.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Other compounds with similar core structures but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical properties.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-1-(4-methoxy-3-nitrophenyl)sulfonylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O7S/c1-22-9-3-2-6(4-8(9)15(18)19)23(20,21)14-5-7(12)10(16)13-11(14)17/h2-5H,1H3,(H,13,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQHTDDBOOLAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155997 |
Source
|
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128887-33-2 |
Source
|
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128887332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((4-methoxy-3-nitrophenyl)sulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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